(5Z)-3-ethyl-5-(1-methylquinolin-4-ylidene)-2-sulfanylidene-1,3-oxazolidin-4-one
Overview
Description
The compound (5Z)-3-ethyl-5-(1-methylquinolin-4-ylidene)-2-sulfanylidene-1,3-oxazolidin-4-one is a synthetic organic molecule. It features a quinoline moiety, an oxazolidinone ring, and a sulfanylidene group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-ethyl-5-(1-methylquinolin-4-ylidene)-2-sulfanylidene-1,3-oxazolidin-4-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Moiety: Starting from aniline derivatives, the quinoline ring can be synthesized via the Skraup synthesis or Friedländer synthesis.
Formation of the Oxazolidinone Ring: This can be achieved by cyclization reactions involving amino alcohols and carbonyl compounds.
Introduction of the Sulfanylidene Group: This step might involve the reaction of a thiol with a suitable electrophile.
Industrial Production Methods
Industrial production of such compounds would involve optimization of the synthetic route for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanylidene group.
Reduction: Reduction reactions could target the quinoline moiety or the oxazolidinone ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the quinoline ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds with similar structures have been studied for their antimicrobial, antiviral, and anticancer properties.
Medicine
In medicinal chemistry, such compounds might be investigated for their potential as therapeutic agents, particularly in targeting specific enzymes or receptors.
Industry
Industrially, these compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (5Z)-3-ethyl-5-(1-methylquinolin-4-ylidene)-2-sulfanylidene-1,3-oxazolidin-4-one would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting or modulating their activity. The quinoline moiety could intercalate with DNA, while the oxazolidinone ring might interact with proteins.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Such as chloroquine and quinine, known for their antimalarial activity.
Oxazolidinone Derivatives: Such as linezolid, an antibiotic used to treat infections caused by Gram-positive bacteria.
Uniqueness
The uniqueness of (5Z)-3-ethyl-5-(1-methylquinolin-4-ylidene)-2-sulfanylidene-1,3-oxazolidin-4-one lies in its combined structural features, which may confer unique biological activities and chemical reactivity.
Properties
IUPAC Name |
(5Z)-3-ethyl-5-(1-methylquinolin-4-ylidene)-2-sulfanylidene-1,3-oxazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-3-17-14(18)13(19-15(17)20)11-8-9-16(2)12-7-5-4-6-10(11)12/h4-9H,3H2,1-2H3/b13-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMPNVINVGMLHE-QBFSEMIESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=C2C=CN(C3=CC=CC=C23)C)OC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/2\C=CN(C3=CC=CC=C23)C)/OC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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